Product packaging for 3-Bromo-1-butene(Cat. No.:CAS No. 22037-73-6)

3-Bromo-1-butene

Cat. No.: B1616935
CAS No.: 22037-73-6
M. Wt: 135 g/mol
InChI Key: XOTGLEGIDHZTIM-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Synthesis

The importance of 3-Bromo-1-butene in organic chemistry stems from its dual functionality. The presence of a double bond and a bromine atom on an adjacent (allylic) carbon makes it an exemplary model for studying the interplay between different reactive sites within a molecule.

A critical aspect of its academic significance is its behavior in nucleophilic substitution reactions. For instance, this compound and its isomer, 1-bromo-2-butene, undergo S"N"1 reactions at nearly identical rates. brainly.comopenstax.org This is because both form a resonance-stabilized allylic carbocation intermediate, a key concept in understanding reaction kinetics beyond simple classifications of primary or secondary halides. brainly.comopenstax.org The positive charge in this intermediate is delocalized over the π-system, which significantly stabilizes it and facilitates the reaction. brainly.comfiveable.me

Furthermore, the compound is a focal point in the study of electrophilic additions. The reaction of 1,3-butadiene (B125203) with hydrogen bromide, for example, can yield both this compound (a 1,2-addition product) and 1-bromo-2-butene (a 1,4-addition product). ualberta.carsc.org The distribution of these products is often dependent on reaction conditions such as temperature, providing a classic illustration of kinetic versus thermodynamic control. ualberta.ca At lower temperatures, the formation of this compound is often favored as the kinetic product. ualberta.ca

The bromine atom can also participate in homolytic cleavage to generate a resonance-stabilized allyl radical. fiveable.me This stability influences the rate and mechanism of radical reactions, making this compound a valuable substrate for investigating free-radical pathways. fiveable.me

Position as a Central Intermediate in Chemical Transformations

Beyond its role in demonstrating chemical principles, this compound is a pivotal intermediate in organic synthesis. It serves as a building block for constructing more complex molecular architectures, finding use in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai

Its utility as a synthetic reagent is multifaceted. It is commonly used in the formation of Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. ontosight.ai As an alkylating agent, it can introduce the butenyl group into various molecules. ontosight.ai Research has demonstrated its use in the preparation of other compounds such as crotyl bromide and trans-6-phenyl-2-hexene.

Moreover, derivatives of this compound are employed in more specialized synthetic strategies. For example, 3-bromo-2-methoxy-1-butene has been developed as a reagent for three-carbon annulation, a process used to construct five-membered rings in the synthesis of complex natural products like dl-coriolin. acs.org This highlights the adaptability of the bromo-butene scaffold in advanced organic synthesis.

The alkene functionality also allows for further transformations. Studies have shown the stereoselective epoxidation of similar bromoalkenes by certain bacteria, a biocatalytic approach to producing chiral epoxides. These epoxides are valuable intermediates for synthesizing optically pure pharmaceutical compounds.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₇Br
Molecular Weight 135.00 g/mol
Boiling Point 88.7–130 °C
Melting Point -117 to -115.07 °C
Density 1.307–1.365 g/cm³
CAS Number 22037-73-6

Data sourced from multiple references. ontosight.ai

Table 2: Reactivity Profile and Synthetic Applications of this compound

Reaction TypeKey Intermediate(s)Synthetic Application
S"N"1 Reaction Allylic CarbocationDemonstrates carbocation stability and resonance. brainly.comopenstax.orgvaia.com
Electrophilic Addition Allylic CarbocationProduct of HBr addition to 1,3-butadiene. ualberta.carsc.org
Radical Reactions Allylic RadicalStudies of radical stability and reaction mechanisms. fiveable.me
Organometallic Reactions Grignard ReagentFormation of new C-C bonds. ontosight.ai
Alkylation N/AIntroduction of the butenyl functional group. ontosight.ai
Annulation Reactions N/ASynthesis of cyclic compounds. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7B B1616935 3-Bromo-1-butene CAS No. 22037-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTGLEGIDHZTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944640
Record name 3-Bromobut-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22037-73-6
Record name 3-Bromo-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 3 Bromo 1 Butene

Electrophilic Reaction Pathways

Electrophilic additions to 3-bromo-1-butene are a key area of its reactivity, proceeding through the formation of an allylic carbocation. This intermediate is central to understanding the regioselectivity and stereoselectivity of these reactions.

Allylic Carbocation Intermediates

When this compound is subjected to electrophilic attack, for instance by an acid like hydrogen bromide (HBr), the initial step involves the protonation of the double bond. This leads to the formation of a carbocation. The position of the bromine atom on the carbon adjacent to the double bond (the allylic position) is crucial, as it leads to the formation of a resonance-stabilized allylic carbocation. fiveable.melibretexts.org

The stability of the allylic carbocation formed from this compound is a direct result of resonance. fiveable.mebrainly.com The positive charge is not localized on a single carbon atom but is delocalized across the allylic system. fiveable.meualberta.ca This delocalization can be represented by two primary resonance structures, where the positive charge is shared between the secondary carbon (C2) and the primary carbon (C4) of the original butene chain. ualberta.ca This distribution of positive charge significantly lowers the energy of the intermediate, making it more stable than a non-allylic carbocation. fiveable.mefiveable.me The actual structure of the allylic cation is a hybrid of these resonance forms, a single entity with delocalized electrons across three carbons. ualberta.ca

The bromine atom in this compound exerts a dual electronic effect on the stability of the allylic carbocation. Halogens are generally electron-withdrawing through the inductive effect, which would typically destabilize a nearby carbocation. fiveable.mestackexchange.com However, halogens also possess lone pairs of electrons that can be donated through resonance (a +M or +R effect), which can stabilize an adjacent carbocation by forming a pi-bond and satisfying the carbon's octet. stackexchange.commasterorganicchemistry.com In the case of the allylic carbocation derived from this compound, the resonance stabilization from the double bond is the dominant factor. brainly.comstackexchange.com The bromine atom's ability to participate in resonance further contributes to the stability of the carbocation intermediate. fiveable.me

Regioselectivity and Stereoselectivity in Electrophilic Additions

The delocalized nature of the allylic carbocation intermediate directly influences the outcome of electrophilic addition reactions, leading to the formation of multiple products. fiveable.me The nucleophile (e.g., Br⁻) can attack either of the carbons bearing a partial positive charge (C2 or C4). ualberta.calibretexts.org

1,2-Addition: Attack at the C2 position results in the formation of 3,4-dibromo-1-butene. This is often referred to as the kinetic product, as it is typically formed faster due to the more stable secondary carbocation character at C2 in the resonance hybrid. chemistrynotmystery.comfiveable.me

1,4-Addition: Attack at the C4 position leads to 1,4-dibromo-2-butene (B147587). This is often the thermodynamic product, as the internal double bond in this isomer is more substituted and therefore more stable. ualberta.cachemistrynotmystery.com

The ratio of these products can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction is under kinetic control, favoring the 1,2-addition product. ualberta.ca At higher temperatures, the reaction becomes reversible, allowing for equilibration and favoring the more stable 1,4-addition product (thermodynamic control). ualberta.ca

The stereoselectivity of these additions can be complex. For example, the addition of bromine to a chiral alkene can lead to the formation of diastereomers, and the specific stereochemical outcome is dictated by the mechanism of the reaction (e.g., anti-addition via a bromonium ion intermediate). stolaf.edu

Transition State Analysis and Energy Landscape

The competition between 1,2- and 1,4-addition can be understood by examining the reaction's energy landscape. The formation of the allylic carbocation is the rate-determining step. The subsequent attack by the nucleophile proceeds through transition states leading to the different products. The activation energy for the formation of the 1,2-product is generally lower than that for the 1,4-product, explaining why it is the kinetically favored product. ualberta.camasterorganicchemistry.com However, the 1,4-product itself is often lower in energy, making it the thermodynamically favored product. ualberta.ca The energy diagram for the addition of HBr to a conjugated diene illustrates that the transition state leading to the 1,2-adduct is lower in energy than the one leading to the 1,4-adduct, while the 1,4-adduct itself is more stable. ualberta.ca

Nucleophilic Substitution Reactions (SN1)

This compound, being a secondary alkyl halide, can undergo nucleophilic substitution reactions. brainly.com The SN1 mechanism is particularly relevant due to the stability of the carbocation intermediate formed. The rate-determining step in an SN1 reaction is the formation of the carbocation. brainly.inaskfilo.com Because this compound forms a resonance-stabilized allylic carbocation upon departure of the bromide leaving group, it undergoes SN1 reactions at a rate comparable to that of 1-bromo-2-butene (a primary halide that also forms the same allylic carbocation). brainly.combrainly.comaskfilo.com This is a notable exception to the general rule that secondary halides are more reactive than primary halides in SN1 reactions, highlighting the powerful stabilizing effect of resonance. brainly.combrainly.com The stability of this allylic carbocation significantly facilitates the SN1 pathway. brainly.inpearson.com

Enhanced Reactivity at Allylic Positions

The bromine atom in this compound is situated at an allylic position, which significantly enhances its reactivity in substitution reactions. This heightened reactivity is primarily attributed to the stability of the intermediate formed during the reaction. In the case of unimolecular substitution (SN1) reactions, the rate-determining step is the departure of the leaving group (bromide ion) to form a carbocation. The resulting carbocation from this compound is an allylic carbocation. fiveable.mebrainly.com

This allylic carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. fiveable.meualberta.ca This delocalization of charge means that the positive charge is not concentrated on a single atom, which significantly stabilizes the intermediate. ualberta.ca The stability of this carbocation lowers the activation energy required for its formation, thus increasing the rate of reaction compared to analogous saturated secondary halides. brainly.com The stabilization is a result of the conjugation of the empty p-orbital of the carbocation with the adjacent π-bond of the double bond. spcmc.ac.in

Comparative Reaction Kinetics with Isomeric Butenyl Bromides

Studies comparing the reaction kinetics of this compound (a secondary allylic halide) and its isomer, 1-bromo-2-butene (crotyl bromide, a primary allylic halide), reveal that they undergo SN1 reactions at remarkably similar rates. brainly.com This is counterintuitive based on typical SN1 reaction trends, where tertiary halides react fastest, followed by secondary, with primary halides being largely unreactive. masterorganicchemistry.com

The near-equal reactivity is explained by the formation of the same resonance-stabilized allylic carbocation intermediate from both isomers. brainly.comualberta.ca Although 1-bromo-2-butene is a primary halide, its ionization also leads to the same delocalized butenyl cation. The positive charge in this cation is shared between carbon 2 and carbon 4. ualberta.ca Therefore, the energy barrier for the formation of this stable intermediate is comparable for both starting materials, leading to similar reaction rates. brainly.com

However, the product distribution can be influenced by reaction conditions. For instance, in the reaction of the butenyl cation with a bromide ion, the kinetically favored product at lower temperatures is often this compound, while the thermodynamically more stable product, 1-bromo-2-butene, is favored at higher temperatures. ualberta.ca

Below is a table comparing the solvolysis of related allylic bromides, highlighting the impact of structure on reactivity.

Compound Relative Rate of Solvolysis Leaving Group Solvent
(E)-Crotyl Bromide1.0Bromide80/20 H₂O/Acetonitrile
(E)-Crotyl 2,4-dimethoxybenzenesulfonate~1.8 (derived)2,4-dimethoxybenzenesulfonate80/20 H₂O/Acetonitrile

This table is illustrative, based on δ-Deuterium KIE studies which show a decrease in the isotope effect when bromide is the leaving group compared to dimethoxybenzenesulfonyl, suggesting differences in transition state character. acs.org

Mechanistic Insights into Unimolecular Substitution

The unimolecular substitution (SN1) of this compound proceeds through a stepwise mechanism. vaia.comaskfilo.com

Formation of a Carbocation: The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond. This heterolytic cleavage results in a bromide ion and a secondary allylic carbocation. vaia.com

Resonance Stabilization: The formed carbocation is not a simple secondary carbocation. Instead, it is a resonance hybrid, where the positive charge is delocalized between the secondary (C3) and primary (C1) carbons. This delocalized structure is a single entity and is more stable than a localized secondary carbocation. ualberta.ca

Nucleophilic Attack: A nucleophile can then attack the carbocation. Since the positive charge is distributed over two carbons, the nucleophile can attack at either position. spcmc.ac.in Attack at the secondary carbon (C3) results in the formation of but-3-en-2-ol (if water is the nucleophile), while attack at the primary carbon (C1) leads to the rearranged product, but-2-en-1-ol. guidechem.com

The reaction often yields a mixture of products, and the ratio can be dependent on factors like steric hindrance at the attack sites. spcmc.ac.in For example, when the delocalized allylic cation reacts with bromide, the attack is often faster at the less hindered end of the allylic system. spcmc.ac.in

Radical Reactions

Homolytic Carbon-Bromine Bond Cleavage

The carbon-bromine bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are split between the carbon and bromine atoms, to form a bromine radical and a butenyl radical. fiveable.me This process is typically initiated by heat or ultraviolet (UV) light. ucalgary.ca The C-Br bond is relatively weak and susceptible to this type of cleavage. The bond dissociation energy for an allylic C-H bond is significantly lower than for vinylic or typical alkyl C-H bonds, and a similar principle applies to the C-Br bond, making it the preferred site for radical formation. libretexts.orgmasterorganicchemistry.com

This homolytic cleavage is the initiation step in many radical chain reactions, such as allylic bromination of alkenes using reagents like N-bromosuccinimide (NBS). ucalgary.cavedantu.com

Allyl Radical Formation and Resonance Stabilization

The butenyl radical formed from the homolytic cleavage of the C-Br bond is an allyl radical. fiveable.me This radical is significantly more stable than a corresponding secondary alkyl radical. ucalgary.cajove.com The enhanced stability arises from resonance, where the unpaired electron is delocalized over the three-carbon allylic system. fiveable.melibretexts.org

This delocalization can be represented by two resonance structures, showing the unpaired electron on both the secondary (C3) and primary (C1) carbons. middlebury.edu Consequently, the true structure is a hybrid of these forms, with the electron density spread across the π-system. libretexts.org This stabilization is the driving force for the preferential formation of allylic radicals in reactions. ucalgary.calibretexts.org When this radical reacts further, for example with a bromine molecule (Br₂), it can do so at either of the two carbons that share the unpaired electron, potentially leading to a mixture of isomeric products (this compound and 1-bromo-2-butene). masterorganicchemistry.comaskfilo.com

Elimination Reactions

This compound can undergo elimination reactions, typically in the presence of a base, to form a conjugated diene. The most common mechanism for this transformation is the bimolecular elimination (E2) reaction, which is favored by strong, non-nucleophilic bases.

In this reaction, a base abstracts a proton from a carbon atom adjacent (at the β-position) to the carbon bearing the bromine atom. Simultaneously, the C-Br bond breaks, and a new π-bond is formed. For this compound, the hydrogen on C4 is acidic due to the adjacent double bond. Abstraction of this proton by a strong base like methoxide (B1231860) (CH₃O⁻) can lead to the formation of 1,3-butadiene (B125203). brainly.compearson.com

The reaction of 3-bromo-3-methyl-1-butene with a strong base like methoxide proceeds via an E2 mechanism to yield elimination products. brainly.compearson.com In contrast, a weak base and weak nucleophile like methanol (B129727) (CH₃OH) would favor an E1 elimination pathway, proceeding through a carbocation intermediate. pearson.com

Substrate Reagent Reaction Type Major Product(s)
3-Bromo-3-methyl-1-buteneCH₃O⁻ (strong base)E2 Elimination2-methyl-1,3-butadiene
3-Bromo-3-methyl-1-buteneCH₃OH (weak base/nucleophile)E1 Elimination / SN12-methyl-1,3-butadiene and substitution products

This table is based on principles applied to the similar substrate 3-bromo-3-methyl-1-butene, illustrating the expected pathways for this compound under similar conditions. brainly.compearson.compearson.com

Dehydrohalogenation Pathways

The dehydrohalogenation of this compound is an elimination reaction that results in the removal of a hydrogen atom and a bromine atom, leading to the formation of a new pi bond. This reaction is typically facilitated by a base. The predominant mechanism for this transformation is the bimolecular elimination (E2) pathway, a single-step, concerted reaction where the base abstracts a proton while the leaving group (bromide) departs simultaneously. libretexts.org

For the E2 mechanism to occur, a specific stereochemical arrangement is required where the beta-hydrogen and the bromine leaving group are in an anti-periplanar conformation. libretexts.orgbingol.edu.tr This alignment allows for the smooth transition of the C-H bond electrons to form the new C=C pi bond as the C-Br bond breaks. libretexts.org In the context of this compound, the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. The rate of this E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base. libretexts.org

Regiochemical Outcomes in Alkene Formation

The structure of this compound offers two distinct types of beta-hydrogens that can be removed during dehydrohalogenation, leading to different regiochemical outcomes. Abstraction of a proton from the methyl group (C4) results in the formation of 1,3-butadiene. Alternatively, abstraction of a proton from the C2 position would yield 1,2-butadiene (B1212224) (an allene).

The regioselectivity of the reaction is governed by the thermodynamic stability of the resulting alkene products, a principle often summarized by Zaitsev's rule, which posits that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgwordpress.com In this case, 1,3-butadiene is a conjugated diene, where the alternating double and single bonds allow for delocalization of pi electrons across the molecule. This conjugation confers significant additional stability compared to the non-conjugated, cumulative double bonds found in 1,2-butadiene. Therefore, the dehydrohalogenation of this compound overwhelmingly favors the formation of the more stable 1,3-butadiene as the major product. ucalgary.ca

Biocatalytic Transformations

Biocatalytic methods, employing enzymes from microorganisms, offer a green and highly selective alternative for chemical synthesis. researchgate.netnumberanalytics.com While research on this compound itself is limited, studies on its isomer, 4-bromo-1-butene (B139220), provide significant insight into the potential for biocatalytic transformations of brominated butenes.

Stereoselective Epoxidation with Microorganisms

Research has demonstrated the effective stereoselective epoxidation of 4-bromo-1-butene using various alkene-utilizing bacteria. chemicalbook.comsigmaaldrich.com Specific strains, including Mycobacterium L1, Mycobacterium E3, and Nocardia IP1, have been shown to catalyze the conversion of 4-bromo-1-butene to its corresponding epoxide, 4-bromo-1,2-epoxybutane. tandfonline.comresearchgate.net

This transformation is catalyzed by monooxygenase enzymes within the microorganisms. researchgate.net These enzymes introduce an oxygen atom across the double bond of the alkene, creating a chiral epoxide. The process is highly stereoselective, meaning one enantiomer of the product is formed in preference to the other. tandfonline.com The steric properties of the substrate, such as the presence of a bulky bromine atom, can influence its orientation within the enzyme's active site, thereby affecting the stereochemical course of the epoxidation. tandfonline.com

Enantiomeric Composition and Microbial Strain Specificity

The enantiomeric composition of the epoxide product is highly dependent on the specific microbial strain used for the transformation. tandfonline.comresearchgate.net In the epoxidation of 4-bromo-1-butene, all three tested strains—Mycobacterium L1, Mycobacterium E3, and Nocardia IP1—predominantly produced the (2R)-enantiomer of 4-bromo-1,2-epoxybutane. tandfonline.com

However, the degree of enantiomeric purity (a measure of the excess of one enantiomer over the other) varied significantly between the strains. This specificity highlights the unique nature of each microorganism's enzymatic system. The ability to select a specific microbial strain to generate a desired enantiomer with high purity is a key advantage of biocatalysis, making it a valuable tool for the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. tandfonline.comcore.ac.uk

Table 1: Enantiomeric Purity of 4-bromo-1,2-epoxybutane from Biocatalytic Epoxidation

Microbial StrainSubstrateProductPredominant Enantiomer
Mycobacterium L14-Bromo-1-butene4-Bromo-1,2-epoxybutane(2R)
Mycobacterium E34-Bromo-1-butene4-Bromo-1,2-epoxybutane(2R)
Nocardia IP14-Bromo-1-butene4-Bromo-1,2-epoxybutane(2R)

Data sourced from studies by Archelas et al. (1988). tandfonline.comresearchgate.net

Stereochemical Aspects of 3 Bromo 1 Butene and Its Derivatives

Chiral Centers and Enantiomer Generation

3-Bromo-1-butene possesses a single chiral center at the third carbon atom (C3), which is bonded to four different groups: a hydrogen atom, a bromine atom, a vinyl group (-CH=CH₂), and a methyl group (-CH₃). The presence of this stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-bromo-1-butene and (S)-3-bromo-1-butene.

The generation of a specific enantiomer or a mixture of enantiomers is highly dependent on the synthetic route employed. For instance, the addition of hydrogen bromide (HBr) to 1,3-butadiene (B125203) can lead to the formation of this compound. masterorganicchemistry.com This reaction proceeds through a resonance-stabilized allylic carbocation intermediate. masterorganicchemistry.comfiveable.me The nucleophilic attack by the bromide ion can occur at either face of the carbocation, potentially leading to a racemic mixture of (R)- and (S)-3-bromo-1-butene if no chiral influence is present.

The stability of the allylic carbocation plays a significant role in the reaction's outcome. fiveable.me Resonance delocalizes the positive charge across the carbon chain, influencing the regioselectivity and stereoselectivity of the bromide addition. fiveable.me

Diastereoselectivity in Multi-step Synthetic Sequences

The chirality of this compound serves as a crucial starting point for controlling stereochemistry in more complex molecules. When a chiral molecule like (R)- or (S)-3-bromo-1-butene undergoes further reactions that create new stereocenters, the resulting products can be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

For example, the reaction of (S)-3-bromo-1-butene with HBr results in the formation of two stereoisomeric products which are diastereomers. chegg.com This is because the addition of HBr across the double bond creates a new chiral center, and the existing stereocenter at C3 influences the stereochemical outcome at the new center.

The conversion of this compound into a Grignard reagent provides another example of its utility in stereoselective synthesis. msu.edu This organometallic reagent can then react with chiral aldehydes or ketones. The inherent chirality of the Grignard reagent, derived from the starting this compound enantiomer, can direct the nucleophilic attack on the carbonyl group, leading to a preferential formation of one diastereomer over another. msu.edu This process, known as asymmetric induction, is fundamental in the synthesis of complex chiral molecules. libguides.com

Impact of Reaction Conditions on Stereochemical Control

The conditions under which a reaction is performed can have a profound impact on the stereochemical outcome. Factors such as temperature, solvent, and the presence of catalysts can influence the ratio of stereoisomers produced.

In the addition of HBr to 1,3-butadiene, temperature is a key determinant of the product distribution between this compound (the 1,2-addition product) and 1-bromo-2-butene (the 1,4-addition product). ualberta.ca At lower temperatures, the formation of this compound is favored as it is the kinetically controlled product, meaning it is formed faster. ualberta.caualberta.ca At higher temperatures, the reaction is under thermodynamic control, and the more stable 1-bromo-2-butene is the major product. ualberta.caualberta.ca This is because at higher temperatures, the initially formed this compound can revert to the allylic carbocation intermediate, allowing for the formation of the thermodynamically more stable product. ualberta.caualberta.ca

The choice of reagents and catalysts is also critical. For instance, in palladium-catalyzed crotylation reactions of imines, the use of crotyl bromide (which can be formed from this compound) can lead to different diastereoselectivity compared to other crotylating agents like crotyl alcohol.

The table below summarizes the stereochemical outcomes of selected reactions involving this compound and its derivatives.

ReactionStarting MaterialReagent/CatalystProduct(s)Stereochemical Outcome
Addition of HBr1,3-ButadieneHBrThis compound & 1-Bromo-2-buteneKinetically controlled at low temp (favors this compound), thermodynamically controlled at high temp (favors 1-bromo-2-butene). ualberta.caualberta.ca
Addition of HBr(S)-3-Bromo-1-buteneHBrTwo stereoisomeric productsDiastereomers are formed. chegg.com
Grignard Reagent FormationThis compoundMgCrotylmagnesium bromideEquilibrating mixture of stereo- and regioisomers. msu.edu
Palladium-Catalyzed CrotylationImineCrotyl bromide/Pd catalystanti- and syn-productsModerate anti-diastereoselectivity.

Advanced Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-1-butene by probing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The molecule has four unique proton environments, leading to a complex but interpretable spectrum.

Vinylic Protons (=CH₂ and =CH-): The terminal vinylic protons (=CH₂) and the adjacent vinylic proton (=CH-) resonate in the downfield region, typically between 5.0 and 6.0 ppm. Their distinct chemical shifts are influenced by the electronegativity of the nearby bromine atom and the anisotropic effects of the C=C double bond. These protons exhibit complex splitting patterns (e.g., doublet of doublets) due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

Methine Proton (-CHBr-): The proton on the carbon bearing the bromine atom is significantly deshielded and appears further downfield, generally in the range of 4.5 to 5.0 ppm. It is split by the neighboring vinylic and methyl protons.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and appear as a doublet in the upfield region, typically around 1.7-1.9 ppm, due to coupling with the adjacent methine proton.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and magnetic field strength.

Proton AssignmentTypical Chemical Shift (δ) ppmMultiplicity
H-4 (CH₃)~1.7-1.9Doublet (d)
H-3 (-CHBr)~4.5-5.0Multiplet (m)
H-1 (=CH₂)~5.2-5.4Multiplet (m)
H-2 (=CH)~5.8-6.0Multiplet (m)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. This compound contains four distinct carbon atoms, each producing a unique signal in the broadband-decoupled ¹³C NMR spectrum. 182.160.97

C4 (Methyl Carbon): The methyl carbon is the most shielded and appears at the highest field (lowest ppm value), typically around 25.4 ppm. tandfonline.com

C3 (Brominated Carbon): The carbon atom directly bonded to the electronegative bromine atom is deshielded and resonates at a lower field, around 49.0 ppm. tandfonline.com

C1 (Terminal Alkene Carbon): The terminal sp²-hybridized carbon (=CH₂) of the vinyl group appears further downfield, in the region of 115.1 ppm. tandfonline.com

C2 (Internal Alkene Carbon): The internal sp²-hybridized carbon (-CH=) is the most deshielded carbon in the molecule, with a chemical shift around 140.6 ppm. tandfonline.com

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentHybridizationTypical Chemical Shift (δ) ppm
C4 (-CH₃)sp³~25.4 tandfonline.com
C3 (-CHBr)sp³~49.0 tandfonline.com
C1 (=CH₂)sp²~115.1 tandfonline.com
C2 (=CH)sp²~140.6 tandfonline.com

Since this compound is a chiral molecule, it exists as a pair of enantiomers ((R)- and (S)-3-bromo-1-butene). Standard NMR spectroscopy cannot distinguish between enantiomers. However, the use of chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), allows for the determination of enantiomeric excess (ee). msu.edu

The mechanism involves the formation of transient diastereomeric complexes between the chiral substrate and the chiral reagent. These diastereomeric complexes have different spatial arrangements and, consequently, their protons and carbons experience different magnetic environments. This results in the separation of signals for each enantiomer in the NMR spectrum. libguides.com The relative integration of these separated peaks allows for the direct quantification of the ratio of the two enantiomers in the mixture, thereby providing the enantiomeric excess. msu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information on the functional groups and conformational isomers of this compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Key characteristic absorption bands for this compound include:

=C-H Stretch: Absorption in the 3010-3100 cm⁻¹ region is characteristic of the C-H bonds on the sp²-hybridized carbons of the alkene. brainly.com

C-H Stretch (Aliphatic): Peaks in the 2850-3000 cm⁻¹ range correspond to the stretching vibrations of C-H bonds on the sp³-hybridized carbons (the methyl and methine groups).

C=C Stretch: A sharp absorption peak around 1640-1650 cm⁻¹ signifies the stretching vibration of the carbon-carbon double bond. brainly.com

C-Br Stretch: The carbon-bromine bond vibration is observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Key FTIR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)
C-H Stretch (sp²)Vinylic C-H3010-3100 brainly.com
C-H Stretch (sp³)Aliphatic C-H2850-3000
C=C StretchAlkene1640-1650 brainly.com
C-H BendAlkene910-990
C-Br StretchAlkyl Halide500-600

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly useful for analyzing the vibrations of non-polar bonds, such as the C=C double bond. It is also a powerful technique for studying the different conformational isomers of a molecule. mpbou.edu.in

For this compound, rotation around the C2-C3 single bond leads to the existence of different conformers. Theoretical and experimental studies on similar molecules like 3-chloro-1-butene (B1220285) and 3-fluoro-1-butene (B14630921) have shown the presence of multiple stable conformers in the gaseous and liquid phases. researchgate.netacs.org These conformers, often designated based on the dihedral angle between the halogen and the double bond (e.g., eclipsing or gauche forms), have distinct vibrational frequencies. researchgate.net By analyzing the Raman spectra, often at various temperatures and in different physical states (gas, liquid, solid), researchers can identify the vibrational modes associated with each conformer and determine their relative stabilities and the energy barriers to interconversion. researchgate.netacs.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound provides definitive evidence of its elemental composition and connectivity.

The molecular weight of this compound is approximately 135.00 g/mol . nih.govechemi.com In mass spectrometry, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺). A key characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio). savemyexams.comyoutube.com This results in two molecular ion peaks of similar intensity: one for the molecule containing ⁷⁹Br (M⁺) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺). savemyexams.comyoutube.com For this compound, these peaks appear at m/z values of 134 and 136, corresponding to the [C₄H₇⁷⁹Br]⁺ and [C₄H₇⁸¹Br]⁺ ions, respectively.

The fragmentation of the molecular ion provides further structural information. A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond. youtube.comlibretexts.org In the case of this compound, the loss of a bromine radical from the molecular ion is a significant process. This fragmentation results in the formation of a C₄H₇⁺ carbocation. The cleavage of the C-Br bond is stabilized by the formation of a secondary allylic carbocation, which is resonance-stabilized. This fragment is observed at an m/z of 55.

The table below summarizes the prominent peaks in the mass spectrum of this compound and the identification of the corresponding fragments.

m/z ValueIon FragmentDescription
136[C₄H₇⁸¹Br]⁺Molecular ion peak ([M+2]⁺) containing the ⁸¹Br isotope.
134[C₄H₇⁷⁹Br]⁺Molecular ion peak (M⁺) containing the ⁷⁹Br isotope.
55[C₄H₇]⁺Butenyl cation, resulting from the loss of a bromine radical.

This table is based on established principles of mass spectrometry for halogenated compounds and general fragmentation patterns. savemyexams.comyoutube.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the isolated carbon-carbon double bond (C=C).

Non-conjugated alkenes, such as 1-butene (B85601), typically exhibit a π → π* electronic transition that results in strong absorption in the far-ultraviolet region, generally below 200 nm. nih.gov For instance, 1-butene has an absorption maximum (λmax) at approximately 175 nm. nih.gov The presence of a bromine atom as a substituent on the carbon adjacent to the double bond (an allylic position) can influence the absorption wavelength. Halogen substituents can cause a slight bathochromic shift (shift to a longer wavelength) compared to an unsubstituted alkene.

However, the absorption of this compound remains in the shorter UV range. Research indicates that its absorption at 230 nm is minimal. researchgate.net This is consistent with the absence of a conjugated system, as conjugated dienes typically show strong absorption above 215 nm. pressbooks.pub Therefore, the primary absorption for this compound is expected to be significantly below 230 nm, characteristic of an isolated chromophore.

Spectroscopic DataDescription
Expected λmax< 200 nm
Absorbance at 230 nmLow / Insignificant

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies are central to the computational study of molecules like 3-Bromo-1-butene. These methods, rooted in quantum mechanics, are used to calculate molecular structures, energies, and other properties. The two main branches are semi-empirical methods and, more fundamentally, ab initio methods, which include Density Functional Theory (DFT).

Density Functional Theory (DFT) has become a popular and versatile computational method for studying butene derivatives due to its balance of accuracy and computational efficiency. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to investigate the properties of such compounds.

The first step in most computational studies is geometry optimization, a process that locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.nethelixon.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Due to the rotation around the C2-C3 single bond, this compound can exist in several conformations, such as eclipsed and staggered forms. youtube.com Each of these conformations has a specific energy, and the collection of these structures and their relative energies defines the conformational energy landscape. Theoretical calculations can identify the most stable conformer (the global minimum) and the energy barriers for converting between different conformations. The presence of the bulky bromine atom significantly influences the conformational preferences and energy barriers compared to unsubstituted 1-butene (B85601). youtube.com

Table 1: Key Concepts in Geometry Optimization
ConceptDescription
Potential Energy Surface (PES) A mathematical surface that represents the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable conformations.
Geometry Optimization An algorithmic process to find the coordinates of atoms that represent a local or global energy minimum on the PES. researchgate.net
Conformer A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.
Global Minimum The conformer with the lowest possible energy on the entire potential energy surface.

DFT is widely used to analyze the electronic structure of molecules, which is key to understanding their reactivity. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor. iqce.jp For this compound, the HOMO is associated with the π-bond of the alkene, making it susceptible to attack by electrophiles.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy level suggests a better electron acceptor. iqce.jp

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, other important electronic properties can be derived:

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). chemrevlett.com

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). chemrevlett.com

Table 2: Electronic Properties from DFT Calculations
PropertyDefinitionRelation to Molecular Orbitals
Ionization Potential (IP) Energy required to remove an electron.IP ≈ -EHOMO
Electron Affinity (EA) Energy released upon adding an electron.EA ≈ -ELUMO
Energy Gap (ΔE) Indicator of chemical reactivity and stability.ΔE = ELUMO - EHOMO

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors help classify and compare the chemical behavior of different compounds.

Chemical Hardness (η): Hardness measures the resistance of a molecule to change its electron distribution. It is calculated from the ionization potential and electron affinity. A large HOMO-LUMO gap is characteristic of a "hard" molecule, which is less reactive.

Formula: η = (IP - EA) / 2

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule, or its ability to act as an electron acceptor. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Formula: ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2)

For this compound, these descriptors can predict its tendency to participate in electrophilic addition reactions, where its double bond acts as a nucleophile. fiveable.me Comparing these calculated values with those of other alkenes allows for a systematic evaluation of its relative reactivity.

Ab initio (Latin for "from the beginning") calculations are based directly on quantum mechanical principles without the use of experimental data for simplification. Methods like Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) often provide higher accuracy than DFT for certain properties, albeit at a greater computational cost. nih.govresearchgate.net

These high-level calculations are valuable for benchmarking the results from more efficient methods like DFT. For a molecule like this compound, ab initio methods can be used to obtain highly accurate conformational energies and to model reaction pathways, such as the bromination of the double bond, providing detailed insights into the transition states and intermediates involved. researchgate.net

Density Functional Theory (DFT) Calculations

Mechanistic Pathway Simulations and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can trace the lowest energy path a reaction follows from reactants to products, known as the reaction pathway. nih.gov

A critical point along this pathway is the transition state , which is the structure corresponding to the highest energy point on the minimum energy path. nih.gov It represents the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the transition state is a primary goal of mechanistic simulations. researchgate.net

For this compound, a key reaction is the electrophilic addition of reagents like HBr across the double bond. Computational simulations can:

Model Reactant and Product Structures: Optimize the geometries of this compound and the final addition products.

Identify Intermediates: Locate stable intermediates, such as the allylic carbocation that forms upon the initial electrophilic attack. The stability of this intermediate is crucial in determining the reaction outcome. fiveable.me

Characterize the Transition State: Calculate the geometry and energy of the transition state structure leading to the intermediate. This information is vital for understanding the reaction's kinetics and regioselectivity. researchgate.net

Methods like DFT are frequently used to perform these calculations, providing a detailed, atomic-level picture of the chemical transformation as bonds are broken and formed. researchgate.net

Prediction of Reactivity and Stability using Molecular Descriptors

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity and stability of this compound. By calculating various molecular descriptors, a quantitative framework for understanding its chemical behavior can be established. These descriptors, derived from the electronic structure of the molecule, serve as powerful tools for predicting how the compound will interact in chemical reactions.

Key global reactivity descriptors include ionization potential (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω). The ionization potential represents the energy required to remove an electron, indicating the molecule's resistance to oxidation. Conversely, electron affinity is the energy released when an electron is added, signifying its capacity to be reduced. Molecular hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts the maximum possible electron flow from a donor, thus measuring its propensity to act as an electrophile.

In a computational study on butene derivatives using the B3LYP/6-311++G(d,p) level of theory, these descriptors were calculated to evaluate and compare the reactivity of various substituted butanes. While specific values for this compound were part of a larger dataset, the study demonstrated that the presence and position of halogen atoms significantly influence these electronic properties. For instance, the bromine atom in this compound, through its electron-withdrawing inductive effect and its ability to participate in resonance, modifies the electron density across the molecule, thereby affecting its stability and the nature of its frontier molecular orbitals (HOMO and LUMO), which are central to chemical reactivity. fiveable.me The stability of the allylic carbocation that can form from this compound is a key feature of its reactivity, a property that is reflected in these calculated descriptors. fiveable.mebrainly.com

Table 1: Key Global Reactivity Descriptors and Their Significance

Molecular Descriptor Symbol Significance in Predicting Reactivity
Ionization Potential IP Measures the molecule's tendency to donate electrons (act as a nucleophile). Higher IP indicates lower reactivity as a nucleophile.
Electron Affinity EA Measures the molecule's tendency to accept electrons (act as an electrophile). Higher EA indicates greater reactivity as an electrophile.
Molecular Hardness η Indicates the resistance to deformation of the electron cloud. Harder molecules are generally less reactive.

These theoretical descriptors provide a robust basis for comparing the reactivity of this compound against other related alkenes and alkyl halides, allowing for predictions of its behavior in various chemical transformations.

Chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are statistical techniques used to analyze large datasets of molecular descriptors and classify compounds based on their reactivity. mdpi.com These approaches are invaluable for identifying patterns and relationships within a series of related compounds, like butene derivatives, that might not be apparent from examining individual descriptors alone.

Principal Component Analysis (PCA) is a dimensionality-reduction technique. mdpi.comkdnuggets.com It transforms a large set of correlated variables (the molecular descriptors) into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com The first principal component (PC1) accounts for the largest possible variance in the original data, and each succeeding component accounts for as much of the remaining variance as possible. mdpi.com By plotting the compounds on a 2D or 3D graph of the first few principal components, it is possible to visualize groupings of molecules with similar properties. mdpi.com For instance, in a study of butene derivatives, PCA was used to select the variables most responsible for reactivity, effectively summarizing the information contained in numerous descriptors into a few key components.

Hierarchical Cluster Analysis (HCA) is a method of cluster analysis which seeks to build a hierarchy of clusters, or a tree-like structure known as a dendrogram. kdnuggets.comstackexchange.com The analysis begins by treating each compound as a separate cluster. Then, in an agglomerative approach, the algorithm iteratively pairs together the most similar clusters until all compounds are part of a single cluster. kdnuggets.com The similarity between compounds is calculated based on the values of their molecular descriptors. The resulting dendrogram visually represents the relationships between the compounds, with more similar molecules grouped together on nearby branches. mdpi.com HCA can be used to classify compounds according to their reactivity, corroborating the groupings found through PCA.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interactions between orbitals. ijnc.irwikipedia.org It provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, corresponding closely to the familiar Lewis structure picture. wikipedia.orguba.ar A key aspect of NBO analysis is the examination of delocalization effects, which are viewed as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E2) associated with these interactions can be estimated using second-order perturbation theory, quantifying the strength of the intramolecular charge transfer. uba.armdpi.com

Key expected interactions in this compound include:

n(Br) → σ(C-C) and n(Br) → σ(C-H):** Hyperconjugation involving the donation of electron density from a lone pair (n) of the bromine atom to adjacent anti-bonding sigma orbitals (σ*). This type of interaction helps to stabilize the molecule.

n(Br) → π(C=C):* A particularly significant interaction involving the donation of electron density from a bromine lone pair to the anti-bonding pi orbital (π*) of the C=C double bond. This delocalization is a form of resonance that stabilizes the molecule and influences the electron density of the double bond, affecting its reactivity towards electrophiles.

π(C=C) → σ(C-Br):* An interaction where electron density from the filled pi orbital (π) of the double bond is donated to the anti-bonding sigma orbital (σ*) of the carbon-bromine bond. This interaction can weaken the C-Br bond and is consistent with the molecule's ability to form a resonance-stabilized allylic carbocation upon cleavage of the C-Br bond. fiveable.mebrainly.com

Table 2: Likely NBO Donor-Acceptor Interactions in this compound

Donor NBO (Filled) Acceptor NBO (Empty) Type of Interaction Expected Consequence
n(Br) π*(C=C) Lone Pair → π Antibond Stabilization, increased electron density in the π-system
π(C=C) σ*(C-Br) π Bond → σ Antibond Stabilization, weakening of the C-Br bond

The NBO analysis provides a quantitative chemical picture that explains the electronic origins of this compound's stability and its characteristic reactivity, such as the propensity for reactions involving allylic intermediates. fiveable.me

Synthetic Applications and Derivative Chemistry

Role as a Building Block in Complex Organic Synthesis

The dual reactivity of 3-bromo-1-butene makes it an important precursor in the construction of intricate molecular architectures. It can undergo reactions at the double bond (e.g., addition, epoxidation) and at the carbon-bromine bond (e.g., nucleophilic substitution, organometallic reagent formation), providing chemists with a flexible tool for organic synthesis.

This compound and its related isomers are significant intermediates in the production of chemicals for the pharmaceutical and agrochemical industries. ontosight.ai The bromo-butene scaffold is a common structural motif that can be elaborated into more complex, biologically active molecules. For instance, various brominated butenes are used as starting materials or reagents in the synthesis of pharmaceutical compounds and agrochemicals such as pesticides and herbicides. lookchem.comguidechem.comguidechem.com 4-Bromo-1-butene (B139220), a closely related isomer, is specifically used in the preparation of intermediates for pharmaceuticals and other fine chemicals. guidechem.combiosynth.com The synthesis of largazole (B1674506) and 4-(3-butenyloxy)benzoic acid are examples where 4-bromo-1-butene is utilized. chemicalbook.com Similarly, other functionalized butenes, such as (1E)-3-bromo-1-chlorobut-1-ene, are employed as precursors for developing new drugs. lookchem.com

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for 3-bromo-1-butene is a key area of future research. Traditional methods for its synthesis, such as the addition of hydrogen bromide to 1,3-butadiene (B125203), can lead to a mixture of products, including the isomeric 1-bromo-2-butene. pressbooks.pubresearchgate.netlibretexts.orgopenstax.orgvmou.ac.inchemistrynotmystery.com The ratio of these products is often dependent on reaction conditions like temperature, with this compound being the kinetically controlled product favored at lower temperatures, while 1-bromo-2-butene is the thermodynamically more stable product favored at higher temperatures. researchgate.netchemistrynotmystery.comgithub.io182.160.97

Future efforts are likely to focus on "green chemistry" principles to minimize waste and the use of hazardous substances. weebly.com This includes exploring alternative synthetic strategies that offer higher selectivity for this compound, potentially through the use of novel catalysts or reaction media. One approach that has been explored is the radical-mediated bromination of 1,3-butadiene. However, commercial samples of related compounds like crotyl bromide often contain this compound as an impurity, highlighting the need for purification methods. The development of efficient and cost-effective purification techniques will be crucial for obtaining high-purity this compound for various applications.

Exploration of Advanced Catalytic Systems for Specific Transformations

The unique structure of this compound, featuring both a double bond and a bromine atom, makes it a versatile building block for various chemical transformations. fiveable.mexdbiochems.com Future research will undoubtedly delve deeper into the exploration of advanced catalytic systems to control the reactivity of this compound with high precision.

A significant area of interest is its use in cross-coupling reactions. While challenges have been encountered, such as in the attempted cross-coupling of related alkenyl chlorides, the development of more robust catalyst systems, like those based on palladium, could unlock new synthetic possibilities. mit.edu Furthermore, the use of this compound in catalytic processes for the synthesis of more complex molecules is an active area of investigation. For instance, it has been used in the synthesis of other reactive intermediates, such as 2-butenylcobalt tricarbonyl. acs.org

Asymmetric catalysis, which allows for the synthesis of specific stereoisomers of a molecule, represents another exciting frontier. The conversion of this compound into Grignard reagents, which exist as a mixture of equilibrating isomers, demonstrates the potential for stereochemical control in its reactions. msu.edulibguides.com Future research will likely focus on developing chiral catalysts that can selectively react with this compound to produce enantiomerically enriched products, which are highly valuable in the pharmaceutical industry.

Integrated Experimental and Computational Approaches for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its use and discovering new applications. The integration of experimental studies with computational modeling is a powerful strategy for achieving this.

The electrophilic addition of reagents like HBr to 1,3-butadiene, which can yield this compound, proceeds through an allylic carbocation intermediate. pressbooks.pubfiveable.me The stability and reactivity of this intermediate are key to understanding the product distribution. pressbooks.pubfiveable.me Computational methods, such as Gaussian calculations, have been employed to determine the energy profiles of these reactions and predict the activation energies for the formation of different isomers. mckendree.edu Theoretical calculations have also been used to investigate the thermodynamic stability of the resulting products. skemman.is

Future research will likely involve more sophisticated computational models, such as Density Functional Theory (DFT), to gain deeper insights into the transition states and reaction pathways. mckendree.edu These computational predictions, when combined with experimental data from techniques like kinetic studies and spectroscopic analysis, will provide a comprehensive picture of the factors governing the reactivity of this compound. github.iografiati.com This integrated approach will be crucial for designing more selective and efficient reactions.

Expanding Applications in Material Science and Bio-Organic Chemistry

The unique chemical properties of this compound suggest its potential for a wide range of applications in both materials science and bio-organic chemistry.

In materials science, this compound can serve as a valuable monomer or building block for the synthesis of novel polymers and materials. xdbiochems.com Its ability to undergo polymerization and other chemical modifications allows for the creation of materials with tailored properties. Future research could explore the incorporation of this compound into various polymer backbones to introduce specific functionalities.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-1-butene, and what analytical methods confirm its purity and structure?

  • Answer : The most common synthesis involves the addition of HBr to 1,3-butadiene under kinetic control (e.g., at −80°C), yielding this compound as the major product via 1,2-addition . Analytical validation includes:

  • Gas Chromatography (GC) : Determines purity (≥97% area% under standard conditions) .
  • NMR Spectroscopy : Confirms regiochemistry by analyzing allylic proton coupling patterns and carbon-bromine splitting .
  • Density Measurements : Physical properties like density (1.33 g/cm³ at 20°C) serve as secondary validation .

Q. How do reaction conditions influence the product distribution between this compound and its isomers?

  • Answer : Temperature critically dictates product ratios. At low temperatures (−80°C), this compound dominates due to kinetic control, while higher temperatures (40°C) favor 1-bromo-2-butene (1,4-addition product) via thermodynamic control . Solvent polarity and catalyst choice (e.g., radical initiators like AIBN) further modulate selectivity in allylic bromination reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Key precautions include:

  • Storage : Classified as a flammable liquid (Storage Code 3), requiring inert atmospheres and cool, dry conditions .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified waste management firms to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and fume hoods to mitigate flammability (flash point: 1°C) and respiratory sensitization risks .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported product ratios for HBr addition to 1,3-butadiene?

  • Answer : Contradictions often arise from variations in reaction monitoring (e.g., quenching timepoints) or impurities in starting materials. To resolve:

  • Replicate Conditions : Standardize temperature control (±1°C) and HBr stoichiometry .
  • In Situ Analysis : Use real-time FTIR or Raman spectroscopy to track intermediate allylic carbocations .
  • Computational Validation : Compare experimental data with density functional theory (DFT) predictions of energy barriers for 1,2- vs. 1,4-addition pathways .

Q. What strategies optimize regioselectivity in allylic bromination to favor this compound?

  • Answer : Key approaches include:

  • Radical Stabilization : Use N-bromosuccinimide (NBS) with UV light to generate bromine radicals, favoring allylic positions .
  • Solvent Effects : Non-polar solvents (e.g., CCl₄) stabilize transition states for 1,2-addition .
  • Catalytic Additives : Lewis acids like FeCl₃ enhance electrophilic bromination at the terminal alkene .

Q. How does computational modeling predict the stability and reactivity of this compound?

  • Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., CAChe™ software) model:

  • Thermal Stability : Predict isomerization rates to 1-bromo-2-butene under elevated temperatures .
  • Reaction Pathways : Visualize allylic carbocation intermediates and their resonance forms to explain kinetic/thermodynamic outcomes .
  • QSPR Models : Relate molecular descriptors (e.g., polarizability, dipole moment) to experimental properties like boiling point (95°C at 50 mmHg) .

Methodological Guidelines

Isolating Kinetic vs. Thermodynamic Products in this compound Synthesis

  • Step 1 : Conduct reactions at −80°C to favor this compound .
  • Step 2 : Quench rapidly (e.g., ice-cold aqueous NaHCO₃) to prevent equilibration .
  • Step 3 : Use short-path distillation to separate isomers based on boiling point differences .

Analyzing Contradictory Data in Allylic Bromination Studies

  • Framework : Apply contradiction analysis principles:

  • Identify principal variables (e.g., temperature, radical initiator concentration) .
  • Compare datasets using statistical tools (e.g., ANOVA) to isolate confounding factors .
  • Validate hypotheses through controlled replicate experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1-butene
Reactant of Route 2
3-Bromo-1-butene

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